molecular formula C23H19NO6S B2906067 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-methylsulfonylbenzoic acid CAS No. 2243513-66-6

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-methylsulfonylbenzoic acid

Cat. No.: B2906067
CAS No.: 2243513-66-6
M. Wt: 437.47
InChI Key: MSOVROOZJRDHFT-UHFFFAOYSA-N
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Description

Compounds with the fluorenylmethyloxycarbonyl (Fmoc) group, such as 3-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclobutanecarboxylic acid , are often used in peptide synthesis. The Fmoc group serves as a protective group for the amino group during peptide chain elongation .


Synthesis Analysis

The synthesis of Fmoc-amino acids typically involves the reaction of the corresponding amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a base .


Molecular Structure Analysis

The molecular structure of these compounds can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .


Chemical Reactions Analysis

In peptide synthesis, the Fmoc group can be removed (deprotected) under mildly basic conditions, allowing the free amino group to react with the next amino acid in the sequence .


Physical and Chemical Properties Analysis

Physical and chemical properties such as melting point, solubility, and stability can be determined using various analytical techniques .

Mechanism of Action

As part of a peptide, the specific mechanism of action would depend on the structure and function of the peptide. Fmoc-amino acids themselves do not have a biological mechanism of action, but are tools used in peptide synthesis .

Safety and Hazards

Safety data sheets (SDS) provide information on the potential hazards of chemicals. For example, some Fmoc-amino acids may cause skin irritation and serious eye irritation .

Future Directions

The use of Fmoc-amino acids in peptide synthesis continues to be a vital part of research in medicinal chemistry, with potential applications in drug discovery and development .

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylsulfonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO6S/c1-31(28,29)16-11-14(22(25)26)10-15(12-16)24-23(27)30-13-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-12,21H,13H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSOVROOZJRDHFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=CC(=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243513-66-6
Record name 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methanesulfonylbenzoic acid
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